![molecular formula C18H17NO3 B11699117 2-(4-methoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11699117.png)
2-(4-methoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(4-méthoxyphényl)hexahydro-4,6-éthènecyclopropa[f]isoindole-1,3(2H,3aH)-dione est un composé organique complexe doté d'une structure unique, qui comprend un groupe méthoxyphényle et un noyau hexahydro-4,6-éthènecyclopropa[f]isoindole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(4-méthoxyphényl)hexahydro-4,6-éthènecyclopropa[f]isoindole-1,3(2H,3aH)-dione implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la réaction du 4-méthoxybenzaldéhyde avec un dérivé de cyclopropane approprié en conditions acides pour former le cycle cyclopropane. Ceci est suivi d'une série de réactions de cyclisation et de réduction pour former le noyau hexahydro-4,6-éthènecyclopropa[f]isoindole .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. Les catalyseurs et les solvants sont soigneusement choisis pour garantir des réactions efficaces et minimiser les sous-produits .
Analyse Des Réactions Chimiques
Types de réactions
La 2-(4-méthoxyphényl)hexahydro-4,6-éthènecyclopropa[f]isoindole-1,3(2H,3aH)-dione subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.
Réduction : Hydrogène gazeux avec un catalyseur au palladium, borohydrure de sodium.
Substitution : Halogènes, agents nitrants et agents sulfonants en conditions acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes .
Applications de la recherche scientifique
La 2-(4-méthoxyphényl)hexahydro-4,6-éthènecyclopropa[f]isoindole-1,3(2H,3aH)-dione a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Investigée pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée pour ses effets thérapeutiques potentiels, en particulier dans le traitement de certaines maladies.
Industrie : Utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 2-(4-méthoxyphényl)hexahydro-4,6-éthènecyclopropa[f]isoindole-1,3(2H,3aH)-dione implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism by which 4-(4-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(3-Hydroxy-4-méthoxyphényl)éthyl-1-O-β-D-(4-O-feruloyl)glucopyranoside : Un composé avec un groupe méthoxyphényle similaire mais une structure de base différente.
1,3-Dioxolane, 2-(4-méthoxyphényl)-4-méthyl- : Un autre composé avec un groupe méthoxyphényle, utilisé dans des contextes chimiques différents.
Unicité
La 2-(4-méthoxyphényl)hexahydro-4,6-éthènecyclopropa[f]isoindole-1,3(2H,3aH)-dione est unique en raison de sa combinaison spécifique de caractéristiques structurelles, qui lui confèrent des propriétés chimiques et biologiques distinctes. Son noyau hexahydro-4,6-éthènecyclopropa[f]isoindole est particulièrement remarquable, car il offre une structure rigide et polyvalente pour diverses applications .
Propriétés
Formule moléculaire |
C18H17NO3 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C18H17NO3/c1-22-10-4-2-9(3-5-10)19-17(20)15-11-6-7-12(14-8-13(11)14)16(15)18(19)21/h2-7,11-16H,8H2,1H3 |
Clé InChI |
RUIJYHFNXREZSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


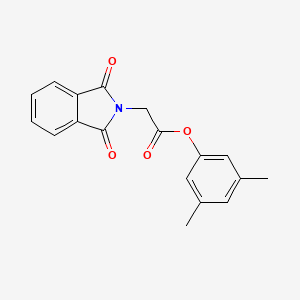
![4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline](/img/structure/B11699041.png)
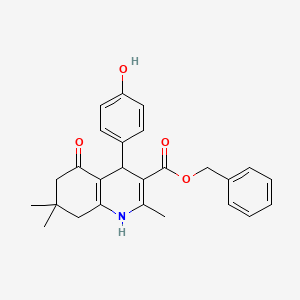
![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11699048.png)
![2-{(2E)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11699056.png)
![(4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11699058.png)
![(5Z)-5-(3-nitrobenzylidene)-3-{[(E)-(3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699064.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699065.png)

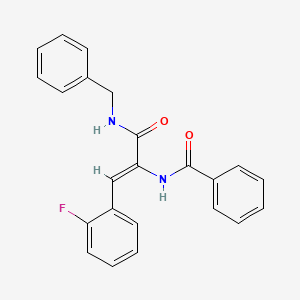
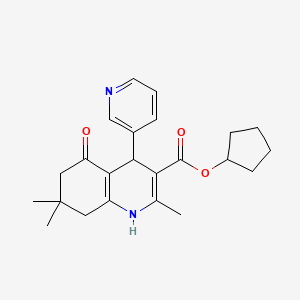
![ethyl 4-(5-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11699093.png)
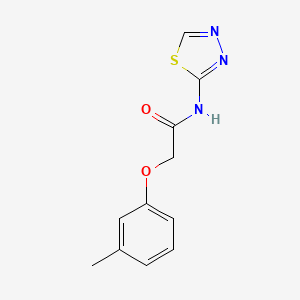
![5-{[5-(2,6-Dibromo-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11699109.png)
